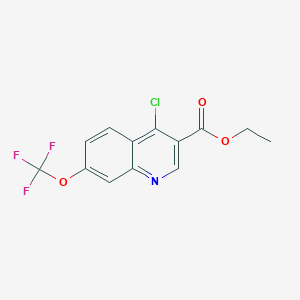

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate

Overview

Description

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. Quinoline derivatives have been extensively studied due to their potential use in various fields such as antibacterial agents, dyes for liquid crystal displays, and intermediates in organic synthesis.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester has been used to synthesize ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are fluorescent dyes with potential application in liquid crystal displays . Another synthesis approach involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate to produce ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in good yield . Additionally, the Friedländer reaction has been employed to synthesize ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a poly-functionalized quinoline derivative .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate has been determined, providing accurate molecular parameters for the tricyclic system . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. The synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, a fluorinated antibacterial agent, involves multiple steps including cyclization and ethylation . Another example is the synthesis of ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, which is a key intermediate of prulifloxacin, and involves reactions with carbon disulfide and ethyl chloroformate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the orientation parameter of the synthesized dyes indicates their high potential for application in liquid crystal displays due to their alignment within the nematic phase . The bromination reaction of quinoline derivatives can lead to the formation of byproducts, which can be identified using NMR spectral analysis . The unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate demonstrates the versatility of the Friedländer reaction in producing poly-functionalized quinoline derivatives .

Scientific Research Applications

Synthesis and Reactivity

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate is a versatile compound in organic synthesis, particularly in regioselective substitution reactions. Zhao and Zhou (2010) demonstrated its transformation into various difluoro-quinoline-3-carboxylates under mild conditions with moderate to excellent yields, showcasing its potential in generating a range of structurally diverse compounds (Zhao & Zhou, 2010).

Application in Medicinal Chemistry

A significant application of this compound is in the field of medicinal chemistry, particularly in the synthesis of anticancer agents. Regal, Shabana, and El‐Metwally (2020) reported that Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits moderate cytotoxic activity against various cancer cell lines. Modifications to this compound can enhance its cytotoxic activity, making it a valuable candidate for anticancer drug development (Regal, Shabana, & El‐Metwally, 2020).

Chemical Intermediates and Synthesis

This compound also serves as an intermediate in the synthesis of other complex molecules. For instance, Li et al. (2020) discussed its role in the synthesis of poly-functionalized quinolines, important for various pharmaceutical applications (Li et al., 2020).

Heterocyclic Chemistry

In heterocyclic chemistry, this compound is used to synthesize novel fused ring systems. Mekheimer et al. (2005) utilized it to prepare fused quinoline heterocycles, contributing to the exploration of new heteroaromatic compounds (Mekheimer et al., 2005).

Optical Applications

The compound is also explored in the field of optics. Bojinov and Grabchev (2003) synthesized novel fluorescent quinoline carboxylates for potential use in liquid crystal displays, indicating the compound's utility in materials science (Bojinov & Grabchev, 2003).

Mechanism of Action

Target of Action

Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate is primarily used as a building block in medicinal chemistry research . It is known to interact with cell-penetrating peptides, which are the primary targets of this compound . These peptides play a crucial role in facilitating the transport of various molecules across the cell membrane .

Mode of Action

The compound enhances the cell penetration ability of the peptides . During the cell penetrating process, the trifluoromethyl group of the compound binds with protons, leading to an increase in pH and destabilization of the cell membranes . This results in the osmotic swelling of the endosome, thereby enhancing the cell penetration ability of the peptides .

Biochemical Pathways

The compound’s interaction with cell-penetrating peptides affects the endocytosis pathway . The increase in pH within the endosome disrupts its normal function, leading to its swelling and eventual rupture . This allows the peptides and any attached molecules to enter the cell cytoplasm .

Pharmacokinetics

Its structure suggests that it may have good bioavailability due to the presence of electron-withdrawing chloro and trifluoromethyl groups . These groups could potentially enhance the compound’s absorption and distribution within the body .

Result of Action

The primary result of the compound’s action is the enhanced ability of cell-penetrating peptides to transport molecules across the cell membrane . This can be particularly useful in drug delivery, where it is often challenging to get therapeutic molecules into cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with protons and thus its ability to disrupt endosome function . Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s interaction with cell-penetrating peptides .

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group can bind with protons during certain biochemical processes .

Cellular Effects

It has been suggested that attaching this compound to cell-penetrating peptides can cause the osmotic swelling of endosomes, thus enhancing the cell penetration ability of the peptides .

Molecular Mechanism

It is known that during the cell penetrating process, the trifluoromethyl group binds with protons, followed by an increase in pH and destabilization of the cell membranes .

properties

IUPAC Name |

ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)9-6-18-10-5-7(21-13(15,16)17)3-4-8(10)11(9)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRIHVPOLQTQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677852 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890841-23-3 | |

| Record name | Ethyl 4-chloro-7-(trifluoromethoxy)quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]benzoic acid](/img/structure/B3031883.png)

![2-[(Pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B3031895.png)